molecular formula C10H11Cl2NO2S B7592795 2-[(2,5-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide

2-[(2,5-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide

Cat. No. B7592795
M. Wt: 280.17 g/mol
InChI Key: GOLIGIUQOYHQKE-UHFFFAOYSA-N
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Description

2-[(2,5-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide, also known as DCP-LA, is a synthetic compound that has gained attention due to its potential therapeutic applications. DCP-LA belongs to the class of thiazolidinediones, which are known for their anti-inflammatory and antioxidant properties.

Mechanism of Action

2-[(2,5-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide exerts its neuroprotective effects by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. The Nrf2 pathway is a key regulator of antioxidant and anti-inflammatory responses. 2-[(2,5-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β.
Biochemical and Physiological Effects:
2-[(2,5-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis. 2-[(2,5-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide has also been shown to improve mitochondrial function and increase ATP production. In addition, 2-[(2,5-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(2,5-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide is its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of neurological diseases. 2-[(2,5-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide is also relatively stable and easy to synthesize. However, one limitation of 2-[(2,5-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-[(2,5-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide. One area of interest is the potential use of 2-[(2,5-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the potential use of 2-[(2,5-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide as an anti-inflammatory agent in other disease models, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to fully understand the mechanisms of action of 2-[(2,5-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide and its potential therapeutic applications.
Conclusion:
In conclusion, 2-[(2,5-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide is a synthetic compound with potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and antioxidant properties. 2-[(2,5-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide exerts its effects by activating the Nrf2 pathway and has been studied in various disease models. While there are some limitations to its use, 2-[(2,5-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide is a promising candidate for the treatment of neurological and inflammatory diseases. Further studies are needed to fully understand its mechanisms of action and potential therapeutic applications.

Synthesis Methods

2-[(2,5-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide can be synthesized by reacting 2,5-dichlorobenzaldehyde and cysteine in the presence of hydrogen peroxide. The reaction yields 2-[(2,5-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide as a white crystalline powder with a melting point of 105-107°C.

Scientific Research Applications

2-[(2,5-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and antioxidant properties. 2-[(2,5-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide has been studied in various disease models, including Alzheimer's disease, Parkinson's disease, and cerebral ischemia. In these studies, 2-[(2,5-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide has been shown to improve cognitive function, reduce inflammation, and prevent oxidative damage.

properties

IUPAC Name

2-[(2,5-dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2S/c11-9-2-3-10(12)8(6-9)7-13-4-1-5-16(13,14)15/h2-3,6H,1,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLIGIUQOYHQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)CC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,5-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide

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